molecular formula C15H20ClN3O B5691888 2-[(4-chlorophenyl)amino]-N'-cycloheptylideneacetohydrazide

2-[(4-chlorophenyl)amino]-N'-cycloheptylideneacetohydrazide

Cat. No. B5691888
M. Wt: 293.79 g/mol
InChI Key: PSRLGVZFISHJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)amino]-N'-cycloheptylideneacetohydrazide, also known as CHA, is a chemical compound that has been widely studied for its potential applications in scientific research. CHA belongs to the class of hydrazide compounds and has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)amino]-N'-cycloheptylideneacetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of nuclear factor-kappaB (NF-kappaB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific system or cell type being studied. In general, this compound has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(4-chlorophenyl)amino]-N'-cycloheptylideneacetohydrazide is that it is a relatively stable compound that can be easily synthesized in the lab. It has also been found to be non-toxic at low concentrations, making it a good candidate for in vitro and in vivo studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different systems.

Future Directions

There are many potential future directions for research on 2-[(4-chlorophenyl)amino]-N'-cycloheptylideneacetohydrazide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the study of this compound's effects on the immune system and its potential use as an immunomodulatory agent. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes.

Synthesis Methods

The synthesis of 2-[(4-chlorophenyl)amino]-N'-cycloheptylideneacetohydrazide involves the reaction of 4-chloroaniline with cycloheptanone in the presence of hydrazine hydrate and acetic acid as a catalyst. The resulting product is then treated with acetic anhydride and sodium acetate to yield this compound. The overall reaction can be represented as follows:

Scientific Research Applications

2-[(4-chlorophenyl)amino]-N'-cycloheptylideneacetohydrazide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6. This compound has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

properties

IUPAC Name

2-(4-chloroanilino)-N-(cycloheptylideneamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O/c16-12-7-9-13(10-8-12)17-11-15(20)19-18-14-5-3-1-2-4-6-14/h7-10,17H,1-6,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRLGVZFISHJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NNC(=O)CNC2=CC=C(C=C2)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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